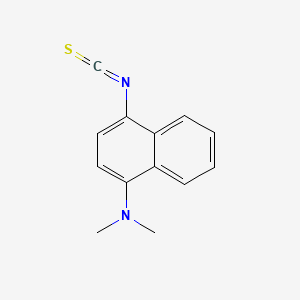

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine

説明

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemical Electron Transfer in Organic Chemistry

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine is involved in photochemical electron transfer reactions with α,β-unsaturated carboxylates, demonstrating its utility in organic synthesis (Jahjah et al., 2011).

Polymer Chemistry

This compound plays a significant role in the polymerization process. For instance, its derivatives were used in the synthesis of conjugated polymers with rhodium and palladium complexes, highlighting its importance in materials science (Rodríguez & Tejedor, 2007).

Fluorination Chemistry

The compound's reactivity was studied in electrophilic fluorination reactions. This research is pivotal in understanding the chemical behavior of this compound in the presence of different reagents (Sorokin et al., 2013).

Analytical Chemistry

It has applications in analytical chemistry, as seen in the analysis of dimethylnaphthalines in crude oils using two-dimensional capillary gas chromatography, indicating its usefulness in geochemical investigations (Schaefer & Höltkemeier, 1992).

Catalyst Research

Research on boronate-amine substituted catalysts involves 1-N,N-dimethylamino-8-borononaphthalene derivatives, showcasing the compound's potential in catalysis (Giles et al., 2003).

Organic Synthesis

The compound is used in the visible-light-induced regioselective cross-dehydrogenative coupling of isothiocyanatonaphthalenes with amines, an innovative approach in organic synthesis (Gan et al., 2020).

Electrochemistry

This compound derivatives are explored in electrochemical labeling for the high-performance liquid chromatographic determination of amino acids, illustrating its significance in bioanalytical methods (Mahachi et al., 1984).

生化学分析

Biochemical Properties

4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with amino groups in proteins, leading to the modification of enzyme activity. This interaction is crucial for studying enzyme kinetics and protein function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit certain enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. The compound also influences gene expression by binding to transcription factors and altering their activity. These molecular interactions are essential for understanding the compound’s role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to toxic effects, including cell death and organ damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit specific enzymes, leading to changes in the concentration of metabolites and the overall metabolic state of the cell. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport mechanisms are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to particular organelles. This localization is essential for its activity and function in biochemical processes .

特性

IUPAC Name |

4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHGTXTWIAKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183860 | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29711-79-3 | |

| Record name | 4-Isothiocyanato-N,N-dimethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29711-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029711793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 4-Dimethylamino-1-naphthyl Isothiocyanate a suitable reagent for studying N-terminal protein adducts?

A1: 4-Dimethylamino-1-naphthyl Isothiocyanate (DNITC) is a fluorogenic Edman reagent, meaning it reacts with amino acids to form fluorescent derivatives. [, ] This property is particularly useful for analyzing peptides and proteins. [] DNITC reacts with the N-terminal amino acid of a protein, forming a thiohydantoin derivative. This derivative can then be cleaved from the protein and analyzed using techniques like LC/MS/MS. The fluorescent nature of the DNITC derivative enhances the sensitivity of detection, allowing for the identification and quantification of even low-abundance protein adducts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)

![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)